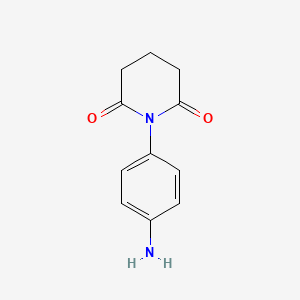

1-(4-氨基苯基)哌啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

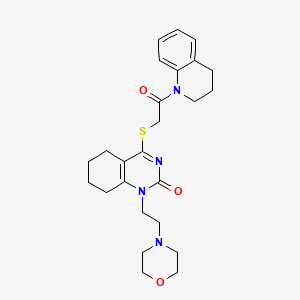

1-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a solid substance at room temperature .

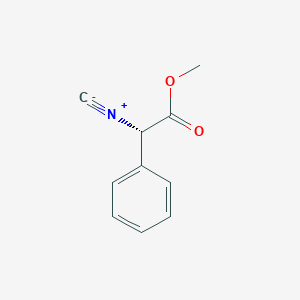

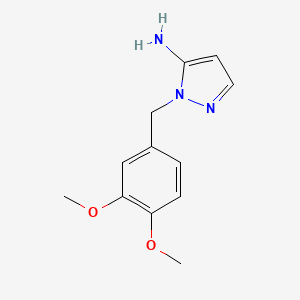

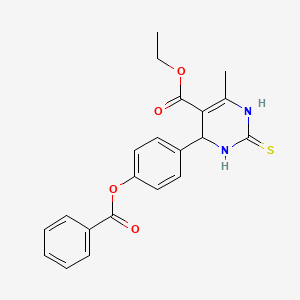

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-aminophenyl)-2,6-piperidinedione . The InChI code is 1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)piperidine-2,6-dione is a solid substance at room temperature . It has a melting point of 214-216°C .科学研究应用

Drug Development: PROTAC Drugs

1-(4-Aminophenyl)piperidine-2,6-dione: is a key heterocyclic scaffold found in numerous drugs . It serves as the core backbone of the CRBN ligand, which is crucial in the design of PROTAC (Proteolysis Targeting Chimeras) drugs. PROTACs are a novel class of therapeutic agents that target proteins for degradation and have shown promise in treating various diseases, including cancer .

Organic Synthesis: Synthetic Intermediate

This compound acts as a versatile synthetic intermediate in organic chemistry. It enables the rapid construction of important compounds, such as piperidine, through efficient synthesis methods . Its role as an intermediate allows for the development of a wide range of piperidine-2,6-diones, which can be further functionalized for various applications .

Medicinal Chemistry: Sickle Cell Disease Treatment

In medicinal chemistry, derivatives of 1-(4-Aminophenyl)piperidine-2,6-dione have been explored for the treatment of sickle cell disease and β-thalassemia . These derivatives can reduce the expression levels of the WIZ protein and induce fetal hemoglobin, which is beneficial for patients suffering from these genetic blood disorders .

Biochemistry: Protein Degrader Building Blocks

The compound is used as a functionalized Cereblon ligand in biochemistry for the development of protein degrader building blocks . It contains a terminal amine group that allows for rapid conjugation with carboxyl-containing linkers, making it a fundamental component for constructing a protein degrader library .

Analytical Chemistry: Proteomics Research

1-(4-Aminophenyl)piperidine-2,6-dione: is utilized in proteomics research as a biochemical agent . Its solid form and stability at room temperature make it suitable for various analytical procedures, where it may be used to study protein interactions and functions .

Industrial Applications: Functionalized Ligands

In the industrial sector, this compound’s derivatives are applied as functionalized ligands for the development of new materials and chemicals . Its ability to rapidly conjugate with other molecules makes it valuable for creating complex structures needed in material science and industrial chemistry .

作用机制

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of protein degrader building blocks .

Mode of Action

If it acts similarly to related compounds, it may function by binding to its target proteins and inducing their degradation .

Biochemical Pathways

If it acts as a protein degrader, it could potentially influence a wide range of pathways depending on the specific proteins it targets .

Result of Action

If it functions as a protein degrader, it could potentially lead to the reduction or elimination of its target proteins within the cell .

属性

IUPAC Name |

1-(4-aminophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGJVIGNZMJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)

![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)